molecular formula C10H10Br4 B1620805 1,2,3,4-Tetrakis(bromomethyl)benzene CAS No. 51678-43-4

1,2,3,4-Tetrakis(bromomethyl)benzene

Cat. No. B1620805
CAS RN: 51678-43-4
M. Wt: 449.8 g/mol
InChI Key: IIYIEWLCGSETQQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrakis(bromomethyl)benzene is a chemical compound with the molecular formula C10H10Br4 . It is also known as α,α’,α’‘,α’‘’-Tetrabromodurene . The compound appears as an off-white to light yellow crystalline powder .


Synthesis Analysis

The key di-bromo building blocks were assembled by reacting various active methylene compounds with 1,2,4,5-tetrakis(bromomethyl)benzene in one step . This strategy has been expanded to generate a variety of bis-spirocycles by treating the di-bromo intermediates with different AMCs under operationally simple reaction conditions .


Molecular Structure Analysis

The molecular weight of 1,2,3,4-Tetrakis(bromomethyl)benzene is 449.80 g/mol . The linear formula of the compound is C6H2(CH2Br)4 .


Chemical Reactions Analysis

1,2,4,5-Tetrakis(bromomethyl)benzene has been used in the synthesis of tetrapodal imidazolium ligands as their PF 6− salts . It has also been used in the synthesis of 6,7- bis (bromomethyl)-2,11,18,21,24-pentaoxatetracyclo .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrakis(bromomethyl)benzene is a solid at 20 degrees Celsius . It has a melting point range of 158.0 to 162.0 °C . The compound is light-sensitive .

Scientific Research Applications

Reductive Debromination

1,2,3,4-Tetrakis(bromomethyl)benzene is involved in the reductive debromination of arenes. A study demonstrated its use in converting 1,2-bis(bromomethyl)benzene to 1,2,3,4-tetrahydronaphthalenes, highlighting its role in organic synthesis (Nishiyama et al., 2005).

Polymer Synthesis

The compound serves as a tetrafunctional initiator in the synthesis of star polymers and graft copolymers. Its application in atom transfer radical polymerization (ATRP) for producing polymers like methyl methacrylate and graft copolymers with polystyrene and poly(t-butyl methacrylate) has been documented (Moschogianni et al., 2001).

Heterocyclic Chemistry

It's used in the synthesis of heterocyclic telluronium salts, showcasing its versatility in creating complex organic compounds (Al-Shirayda, 1993).

Catalyst Synthesis

1,2,3,4-Tetrakis(bromomethyl)benzene is employed in synthesizing novel tetrakis(N-benzimidazoliummethyl)benzene salts, which are useful as catalysts in direct arylation of heteroaromatic compounds (Ulu & Özdemir, 2021).

Thiacyclophanes Synthesis

It is instrumental in synthesizing new thiacyclophanes, contributing to advancements in organosulfur chemistry (Hanton & Sikanyika, 1994).

Molecular Structure Studies

Studies have utilized it to understand molecular packing and secondary interactions in bromomethyl-substituted benzenes, providing insights into crystallography (Jones & Kuś, 2007).

Pentacene Synthesis

It has been used in a concise three-step synthesis of substituted pentacenes, highlighting its role in the production of organic semiconductors (Stone & Anderson, 2007).

Cyclisation in Organic Synthesis

The compound facilitates regioselective double cyclisation, enabling the creation of complex organic structures (Hodačová et al., 1999).

Development of Molecular 'Hamburger'

It was used to form a multi-ring alicyclophane system, illustrating its utility in synthesizing unique molecular structures (Butler et al., 2001).

Safety And Hazards

1,2,3,4-Tetrakis(bromomethyl)benzene is classified as dangerous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and wearing protective clothing .

properties

IUPAC Name

1,2,3,4-tetrakis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br4/c11-3-7-1-2-8(4-12)10(6-14)9(7)5-13/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYIEWLCGSETQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)CBr)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376708
Record name 1,2,3,4-tetrakis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrakis(bromomethyl)benzene

CAS RN

51678-43-4
Record name 1,2,3,4-tetrakis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Hodačová, J Závada, PC Junk - Collection of Czechoslovak …, 1999 - cccc.uochb.cas.cz
Of three possible tricyclic regioisomers, the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with tosylated diethylenetriamine affords selectively a single product which has been …
Number of citations: 3 cccc.uochb.cas.cz
IL Odinets, OI Artyushin, PV Petrovskii… - Mendeleev …, 2002 - pubs.rsc.org
The interaction of phosphorylacetonitriles and thiophosphorylacetonitriles with hexakis(bromomethyl)benzene proceeds under phase-transfer catalysis conditions as exhausting …
Number of citations: 3 pubs.rsc.org
FR Alam, KA Azam, SE Kabir, SS Ullah - 1994 - nopr.niscpr.res.in
React ions of Na 2 [Fe 2 (CO) 8 with 1.2,4, 5-tetrakis(bromomethy I) benzene and 1,2,3,4,5, 6-hexakis(bromomethyl)benzene yield complexes of the formulae [C 6 H 2 (CH 2 ) 4 {Fe(CO …
Number of citations: 5 nopr.niscpr.res.in
DA McMorran, PJ Steel - Tetrahedron, 2003 - Elsevier
The synthesis of a series of seven new poly(pyridylsulfanylmethyl)arenes is reported. These are readily prepared from either 2- or 4-mercaptopyridine and a poly(bromomethyl)arene in …
Number of citations: 29 www.sciencedirect.com
J Harren, A Sobanski, M Nieger, C Yamamoto… - Tetrahedron …, 1998 - Elsevier
The triple layered tetraazacyclophane 3a was prepared in high yield by a fourfold bond connection in a one-pot reaction sequence. The helical chirality of 3a results from the unique …
Number of citations: 11 www.sciencedirect.com
JT Stapler, J Bornstein… - 1972 - apps.dtic.mil
The Army has a high priority program to provide protective clothing to air and tank crewmen who are subject to possible exposure to intense heat and flame as a result of accident or …
Number of citations: 2 apps.dtic.mil
S Lu, W Si, M Bao, Y Yamamoto, T Jin - Organic letters, 2013 - ACS Publications
An efficient and highly selective Co-catalyzed radical cycloaddition of [60]fullerene with active dibromides for the synthesis of three-, five-, six-, and seven-membered carbocycle-fused …
Number of citations: 58 pubs.acs.org
DA McMorran, PJ Steel - Chemical communications, 2002 - pubs.rsc.org
Reaction of silver(I) salts with a new octadentate ligand generates a novel self-complementary molecular cleft which forms dimers in the solid state, stabilised by π-stacking interactions …
Number of citations: 25 pubs.rsc.org

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